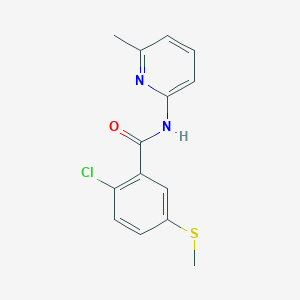
2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide is a chemical compound with a complex structure that includes a chlorinated benzamide core, a methylpyridinyl group, and a methylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chlorine atom at the desired position.
Introduction of the Methylpyridinyl Group: This step involves the coupling of the chlorinated benzamide with a 6-methylpyridin-2-yl group through a nucleophilic substitution reaction.
Addition of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridinyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or modified pyridinyl derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-N-(6-methylpyridin-2-yl)acetamide: Shares a similar pyridinyl group but lacks the methylsulfanyl substituent.
N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide: Similar structure but without the chlorine atom.
Uniqueness
2-chloro-N-(6-methylpyridin-2-yl)-5-(methylsulfanyl)benzamide is unique due to the presence of both the chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C14H13ClN2OS |
|---|---|
Poids moléculaire |
292.8 g/mol |
Nom IUPAC |
2-chloro-N-(6-methylpyridin-2-yl)-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-4-3-5-13(16-9)17-14(18)11-8-10(19-2)6-7-12(11)15/h3-8H,1-2H3,(H,16,17,18) |
Clé InChI |
WGHJAWFPNHVUNT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















